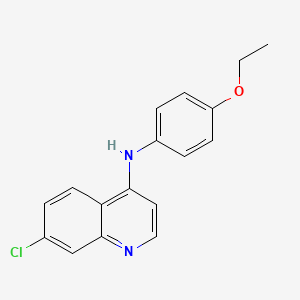

7-chloro-N-(4-ethoxyphenyl)quinolin-4-amine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als wertvolles Werkzeug zur Untersuchung der mitochondrialen Enzyminhibition und des Phospholipidstoffwechsels.

Biologie: Die Verbindung wurde verwendet, um die Rolle von PISD in zellulären Prozessen zu untersuchen, einschließlich Zellwachstum und -differenzierung.

Wirkmechanismus

MMV007285 entfaltet seine Wirkung durch die Hemmung des mitochondrialen Enzyms Phosphatidylserindecarboxylase (PISD). Diese Hemmung führt zu einem Anstieg der intrazellulären Phosphatidylserinspiegel, was wiederum verschiedene zelluläre Prozesse beeinflusst. Es wurde gezeigt, dass die Verbindung die Toll-like-Rezeptor (TLR)-Signalübertragung aktiviert, insbesondere die TLR4- und TLR8-Expression hochreguliert und die Expression von Zytokinen stromabwärts der TLR-Aktivierung erhöht .

Vorbereitungsmethoden

Die Synthese von MMV007285 umfasst mehrere Schritte, beginnend mit der Herstellung des Chinolinkerns. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Chlorierungsmitteln und Ethoxyphenyl-Derivaten. Industrielle Produktionsmethoden können die Optimierung dieser Reaktionen für höhere Ausbeuten und Reinheit umfassen, obwohl spezifische industrielle Verfahren in der Literatur nicht umfassend dokumentiert sind .

Analyse Chemischer Reaktionen

MMV007285 durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können den Chinolinkern betreffen, aber spezifische Reagenzien und Bedingungen werden nicht umfassend beschrieben.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Chlor- und Ethoxyphenylgruppen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Chlorierungsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wirkmechanismus

MMV007285 exerts its effects by inhibiting the mitochondrial enzyme phosphatidylserine decarboxylase (PISD). This inhibition leads to an increase in intracellular phosphatidylserine levels, which in turn affects various cellular processes. The compound has been shown to activate Toll-like receptor (TLR) signaling, specifically upregulating TLR4 and TLR8 expression and increasing the expression of cytokines downstream of TLR activation .

Vergleich Mit ähnlichen Verbindungen

MMV007285 ist einzigartig in seiner spezifischen Hemmung von PISD. Ähnliche Verbindungen umfassen:

7-Chlorchinolin-Derivate: Diese Verbindungen teilen den Chinolinkern und haben ähnliche inhibitorische Wirkungen auf PISD.

Amodiaquin: Ein starkes Antimalariamittel, das strukturelle Ähnlichkeiten mit MMV007285 aufweist.

Die Einzigartigkeit von MMV007285 liegt in seiner spezifischen Zielrichtung auf PISD und seinen potenziellen therapeutischen Anwendungen bei der Behandlung von AML und anderen Krankheiten .

Eigenschaften

IUPAC Name |

7-chloro-N-(4-ethoxyphenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O/c1-2-21-14-6-4-13(5-7-14)20-16-9-10-19-17-11-12(18)3-8-15(16)17/h3-11H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBXCICTXSDJIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

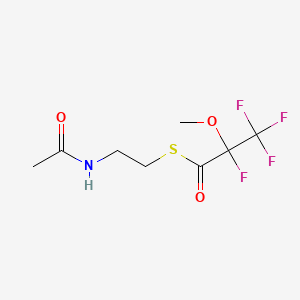

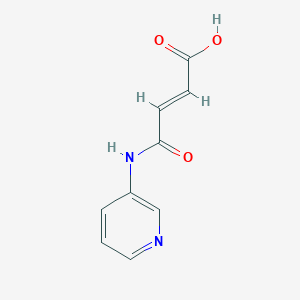

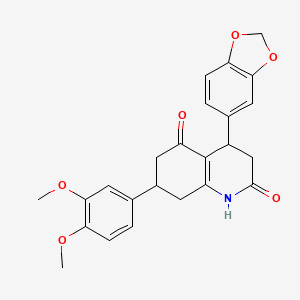

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-8-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5586604.png)

![5-(4-Ethoxyphenyl)-3-ethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5586610.png)

![4-{2-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-N-(3-METHYLPHENYL)-1,3-THIAZOL-2-AMINE](/img/structure/B5586620.png)

![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5586628.png)

![9-oxo-N-propyl-8-(3-pyridinylmethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5586639.png)

![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-nitrobenzamide](/img/structure/B5586660.png)

![(2-METHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B5586664.png)

![(E)-1-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine](/img/structure/B5586671.png)